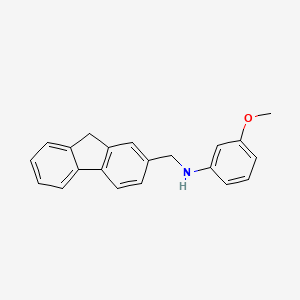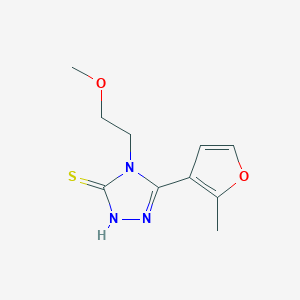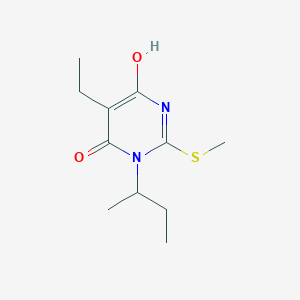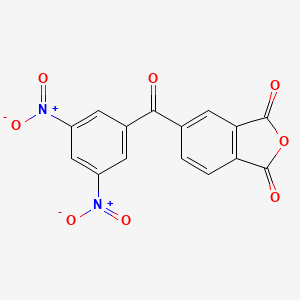
(9H-fluoren-2-ylmethyl)(3-methoxyphenyl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(9H-fluoren-2-ylmethyl)(3-methoxyphenyl)amine, also known as FM2-10, is a fluorescent dye that has been widely used in scientific research. Its unique properties make it an excellent tool for studying biological systems, including cellular processes, protein interactions, and membrane dynamics. In
Wissenschaftliche Forschungsanwendungen
(9H-fluoren-2-ylmethyl)(3-methoxyphenyl)amine has been used in a wide range of scientific research applications, including fluorescence microscopy, flow cytometry, and spectroscopy. It has been used to study the dynamics of membrane proteins, lipid bilayers, and vesicles. This compound has also been used to study the interaction of proteins with lipid membranes, as well as the formation and dynamics of lipid rafts.
Wirkmechanismus
(9H-fluoren-2-ylmethyl)(3-methoxyphenyl)amine is a hydrophobic molecule that interacts with lipid membranes. It has been shown to insert into lipid bilayers and to undergo a conformational change upon binding to membranes. The fluorescence of this compound is sensitive to its local environment, and changes in fluorescence intensity can be used to monitor changes in membrane structure and dynamics.
Biochemical and Physiological Effects
This compound has been shown to have minimal effects on cell viability and function, making it a useful tool for studying biological systems. It has been used to study the effects of drugs and other compounds on membrane structure and dynamics, as well as the effects of mutations in membrane proteins.
Vorteile Und Einschränkungen Für Laborexperimente
(9H-fluoren-2-ylmethyl)(3-methoxyphenyl)amine has several advantages as a research tool, including its high sensitivity, low toxicity, and compatibility with a wide range of experimental conditions. However, it also has some limitations, including its relatively low quantum yield and its sensitivity to pH and temperature.
Zukünftige Richtungen
There are several future directions for the use of (9H-fluoren-2-ylmethyl)(3-methoxyphenyl)amine in scientific research. One direction is the development of new fluorescent dyes with improved properties, such as higher quantum yields and greater sensitivity to changes in membrane structure. Another direction is the use of this compound in combination with other techniques, such as electron microscopy and X-ray crystallography, to study the structure and function of membrane proteins. Finally, this compound could be used to study the effects of drugs and other compounds on membrane structure and dynamics in vivo, which could have important implications for drug development and disease treatment.
Synthesemethoden
The synthesis of (9H-fluoren-2-ylmethyl)(3-methoxyphenyl)amine involves a multi-step process that includes the reaction of 2-fluorenylmethyl bromide with 3-methoxyaniline, followed by a series of purification steps. The final product is a yellowish powder that is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol.
Eigenschaften
IUPAC Name |
N-(9H-fluoren-2-ylmethyl)-3-methoxyaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO/c1-23-19-7-4-6-18(13-19)22-14-15-9-10-21-17(11-15)12-16-5-2-3-8-20(16)21/h2-11,13,22H,12,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWCMXPLPMQWNGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NCC2=CC3=C(C=C2)C4=CC=CC=C4C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(1,3-benzodioxol-5-ylmethylene)-2-[(2-chlorophenyl)amino]-1,3-thiazol-4(5H)-one](/img/structure/B6022238.png)

![N-{2-[7-(3,4-difluorobenzyl)-2,7-diazaspiro[4.5]dec-2-yl]-2-oxoethyl}urea](/img/structure/B6022261.png)

![6,7-dimethoxy-2-{1-[(4-methyl-1,2,5-oxadiazol-3-yl)acetyl]-3-piperidinyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B6022278.png)
![1-cyclohexyl-4-{[1-(3-methoxybenzyl)-6-oxo-3-piperidinyl]carbonyl}-2-piperazinone](/img/structure/B6022284.png)
![2-[(2,6-diphenyltetrahydro[1,3]dioxino[5,4-d][1,3]dioxin-4-yl)methoxy]tetrahydro-2H-pyran-3,4,5-triyl tribenzoate](/img/structure/B6022285.png)
![N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-4-ethoxy-3-nitrobenzamide](/img/structure/B6022289.png)
![2-{4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]-1-isopropyl-2-piperazinyl}ethanol](/img/structure/B6022304.png)


![2-[4-(3-chloro-4,5-dimethoxybenzyl)-1-methyl-2-piperazinyl]ethanol](/img/structure/B6022343.png)
![N-(2,4-dimethoxybenzyl)-3-(1-{[5-(methoxymethyl)-2-furyl]methyl}-3-piperidinyl)propanamide](/img/structure/B6022348.png)
